Journal Name:Silicon
Journal ISSN:1876-990X
IF:2.941
Journal Website:http://link.springer.com/journal/12633
Year of Origin:0
Publisher:Springer Netherlands
Number of Articles Per Year:319
Publishing Cycle:
OA or Not:Not
3D-QSAR of histone deacetylase inhibitors: hydroxamate analogues†
Silicon ( IF 2.941 ) Pub Date: 2006-06-27 , DOI: 10.1039/B606365A
The histone deacetylase enzyme has increasingly become an attractive target for developing novel anticancer drugs. Hydroxamates are a new class of anticancer agents reported to act by selective inhibition of the histone deacetylase (HDAC) enzyme. Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) were employed to study three-dimensional quantitative structure–activity relationships (3D-QSARs). QSAR models were derived from a training set of 40 molecules. An external test set consisting of 17 molecules was used to validate the CoMFA and CoMSIA models. All molecules were superimposed on the template structure by atom-based, multifit and the SYBYL QSAR rigid body field fit alignments. The statistical quality of the QSAR models was assessed using the parameters r2conv, r2cv and r2pred. In addition to steric and electronic fields, ClogP was also taken as descriptor to account for lipophilicity. The resulting models exhibited a good conventional r2conv and cross-validated r2cv values up to 0.910 and 0.502 for CoMFA and 0.987 and 0.534 for CoMSIA. Robust cross-validation by 2 groups was performed 25 times to eliminate chance correlation. The CoMFA models exhibited good external predictivity as compared to that of CoMSIA models. These 3D-QSAR models are very useful for design of novel HDAC inhibitors.
Detail
A 7-nitrobenz-2-oxa-1,3-diazole based highly sensitive and selective turn-on chemosensor for copper(ii) ion with intracellular application without cytotoxicity†
Silicon ( IF 2.941 ) Pub Date: 2013-01-09 , DOI: 10.1039/C3OB27405E
A 7-nitrobenz-2-oxa-1,3-diazole (NBD) derived turn-on fluorescent probe (1) exhibits a reversible binding to Cu2+ ion in presence of other metal ions, giving ∼20 fold increase in fluorescence intensity. The apparent association constant (Ka) for Cu2+ was found to be 2.62 × 104 M−1. The intracellular Cu2+ imaging behaviour of chemosensor 1 on HeLa cells studied by fluorescence microscopy revealed that after incubation with 1 cells exhibited intensive fluorescence when exogenous Cu2+ was introduced into the cell. Thus this probe features the ready availability, high sensitivity and selectivity towards Cu2+ in MeCN–H2O (1 : 1, v/v) with cell imaging possibilities with no or negligible cytotoxicity.
Detail
9-Amino-(9-deoxy)cinchona alkaloid-derived new chiral phase-transfer catalysts†
Silicon ( IF 2.941 ) Pub Date: 2014-08-19 , DOI: 10.1039/C4OB01648C
A new class of 9-amino-(9-deoxy)cinchona alkaloid-derived chiral phase-transfer catalysts bearing amino groups was developed by using known cinchona alkaloids as the starting materials. Due to the transformation of the 9-hydroxyl group into a 9-amino functional group, the catalytic performances were significantly improved in comparison with the corresponding first generation phase-transfer catalysts, and excellent yields (92–99%) and high enantioselectivities (87–96% ee) were achieved in the benchmark asymmetric α-alkylation of glycine Schiff base. Based on the special contribution of the amino group to the high yield and enantioselectivity, the possible catalytic mechanism was conjectured.
Detail
9-Aryl-9-xanthenols: a convenient platform for the design of fluorimetric and colorimetric pH indicators†
Silicon ( IF 2.941 ) Pub Date: 2012-10-12 , DOI: 10.1039/C2OB26715B
In aqueous and alcohol solutions, colorless and non-fluorescent derivatives of 9-aryl-9H-xanthen-9-ol equilibrate with brightly colored and fluorescent 9-arylxanthylium cations, thus offering a convenient platform for the design of dual-mode indicators for emission and absorption-based pH measurements. The position of the prototropic equilibrium depends only on the hydronium ion concentration and is not affected by general acids or other ions. Furthermore, the equilibrium equivalence point can be readily adjusted by introducing substituents in the xanthenol core. As dehydroxylation of 3,6-dialkoxy-9-(o-tolyl)-9-xanthenol occurs at pH = 6.5, indicators of this type are well suited for biological applications as illustrated by in vitro cell culture studies with NIH 3T3 cells.
Detail
A 1-acetamido derivative of 6-epi-valienamine: an inhibitor of a diverse group of β-N-acetylglucosaminidases
Silicon ( IF 2.941 ) Pub Date: 2007-08-15 , DOI: 10.1039/B709681J
The synthesis of an analogue of 6-epi-valienamine bearing an acetamido group and its characterisation as an inhibitor of β-N-acetylglucosaminidases are described. The compound is a good inhibitor of both human O-GlcNAcase and human β-hexosaminidase, as well as two bacterial β-N-acetylglucosaminidases. A 3-D structure of the complex of Bacteroides thetaiotaomicron BtGH84 with the inhibitor shows the unsaturated ring is surprisingly distorted away from its favoured solution phase conformation and reveals potential for improved inhibitor potency.
Detail
A cascade process for directly converting nitriles (RCN) to cyanamides (RNHCN) via SO2F2-activated Tiemann rearrangement†
Silicon ( IF 2.941 ) Pub Date: 2019-07-29 , DOI: 10.1039/C9OB01547G
A simple, mild and practical process for the direct conversion of nitriles to cyanamides was newly discovered and exhibited a wide substrate scope as well as great functional group-tolerability (36 examples). In this efficient strategy, the in situ generated amidoximes obtained from the reaction of nitriles with hydroxylamine subsequently underwent Tiemann rearrangement, producing the corresponding cyanamides with great isolated yields under SO2F2. Additionally, the control experiments reportedly shed light on the tentative mechanism involved in the formation and elimination of the key intermediate: a sulfonyl ester.
Detail
A base-mediated self-propagative Lossen rearrangement of hydroxamic acids for the efficient and facile synthesis of aromatic and aliphatic primary amines†
Silicon ( IF 2.941 ) Pub Date: 2016-08-30 , DOI: 10.1039/C6OB01178K
A variety of aromatic and aliphatic hydroxamic acids were converted to the corresponding primary amines via base-mediated rearrangement. This rearrangement could proceed with less than 1 equiv. of K2CO3 in polar solvents under thermal conditions with no external reagents. This rearrangement has several features including no external activating agents needed for promoting the rearrangement, less than one equivalent of a base is sufficient for the reaction, and a clean reaction in which only carbon dioxide is produced as a by-product. A self-propagating mechanism via an isocyanate intermediate is proposed and elementary reaction steps, namely, chain propagation reactions are supported by experiments.
Detail
A bifunctional squaramide-catalysed enantioselective vinylogous Michael addition/cyclization cascade reaction of 4-unsaturated isoxazol-5-ones and α,α-dicyanoalkenes†
Silicon ( IF 2.941 ) Pub Date: 2021-09-14 , DOI: 10.1039/D1OB01256H
An effective strategy for the stereoselective synthesis of spiro isoxazolone-cyclohexenimines was developed using a bifunctional squaramide-catalysed vinylogous Michael addition/cyclization cascade reaction of 4-unsaturated isoxazol-5-ones and α,α-dicyanoalkenes. The atom-economical cascade process can proceed smoothly under extremely low catalyst loading (1 mol%) and mild conditions, and the corresponding products were obtained in moderate to good yields (45% to 90%) and enantioselectivitites (51% to 96% ee). Meanwhile, the scale-up reaction and transformation of the products were also demonstrated.
Detail
8-Hydroxyquinoline as a building block for artificial receptors: binding preferences in the recognition of glycopyranosides†
Silicon ( IF 2.941 ) Pub Date: 2011-02-14 , DOI: 10.1039/C0OB00960A
8-Hydroxyquinoline-based receptors 1–3, containing a trisubstituted triethylbenzene core, were prepared and their binding properties towards glycosides were evaluated. 1H NMR and fluorescence titrations as well as binding studies in two-phase systems, such as dissolution of solid carbohydrates in apolar media and phase transfer of sugars from aqueous into organic solvents, revealed β- vs. α-anomer binding preferences in the recognition of glycosides. Compared to the previously described three-armed aminopyridine-based receptor, compounds 1 and 2 showed significantly increased affinity to β-galactoside. Receptor 2, incorporating two 8-hydroxyquinoline units, was shown to be the most effective receptor for β-galactoside. Compound 3, bearing one 8-hydroxyquinoline group, was found to be a highly effective receptor for β-glucoside and shown to be a more powerful receptor than the quinoline-based compound 4, indicating an important role of the quinoline hydroxy group in the complex formation.
Detail
A cinchona alkaloid catalyzed enantioselective sulfa-Michael/aldol cascade reaction of isoindigos: construction of chiral bispirooxindole tetrahydrothiophenes with vicinal quaternary spirocenters†
Silicon ( IF 2.941 ) Pub Date: 2015-04-27 , DOI: 10.1039/C5OB00774G
A cinchona alkaloid catalyzed diastereoselective and enantioselective sulfa-Michael/aldol cascade reaction between 1,4-dithiane-2,5-diol and isoindigos has been successfully developed to afford the highly congested bispirooxindole tetrahydrothiophenes with vicinal quaternary spirocenters in high yields (up to 91%), excellent diastereoselectivities (up to >20 : 1 dr), and good enantioselectivities (up to 98% ee). Some synthetic transformations of the reaction products were also studied.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 CHEMISTRY, PHYSICAL 物理化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
21.60 16 Science Citation Index Expanded Not
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